molecular formula C19H13N3OS B11148413 (5Z)-5-benzylidene-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-benzylidene-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11148413
M. Wt: 331.4 g/mol
InChI Key: ZNYLARPEMGASAX-SSLWBDRLSA-N
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Description

(5Z)-2-[(1E)-2-Phenylethenyl]-5-(Phenylmethylidene)-5H,6H-[1,2,4]Triazolo[3,2-b][1,3]Thiazol-6-One is a complex organic compound characterized by its unique triazolo-thiazole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-[(1E)-2-Phenylethenyl]-5-(Phenylmethylidene)-5H,6H-[1,2,4]Triazolo[3,2-b][1,3]Thiazol-6-One typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as p-toluenesulfonic acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-[(1E)-2-Phenylethenyl]-5-(Phenylmethylidene)-5H,6H-[1,2,4]Triazolo[3,2-b][1,3]Thiazol-6-One undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where halogenated derivatives can be formed using halogenating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide in the presence of light.

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, (5Z)-2-[(1E)-2-Phenylethenyl]-5-(Phenylmethylidene)-5H,6H-[1,2,4]Triazolo[3,2-b][1,3]Thiazol-6-One is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent.

Medicine

In medicine, this compound is being investigated for its therapeutic potential. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its stability and reactivity make it suitable for applications in materials science and engineering.

Mechanism of Action

The mechanism of action of (5Z)-2-[(1E)-2-Phenylethenyl]-5-(Phenylmethylidene)-5H,6H-[1,2,4]Triazolo[3,2-b][1,3]Thiazol-6-One involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with two chlorine atoms.

    Cinnamodendron dinisii Schwanke: Essential oil with antimicrobial properties.

Uniqueness

What sets (5Z)-2-[(1E)-2-Phenylethenyl]-5-(Phenylmethylidene)-5H,6H-[1,2,4]Triazolo[3,2-b][1,3]Thiazol-6-One apart from similar compounds is its unique triazolo-thiazole structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C19H13N3OS

Molecular Weight

331.4 g/mol

IUPAC Name

(5Z)-5-benzylidene-2-[(E)-2-phenylethenyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C19H13N3OS/c23-18-16(13-15-9-5-2-6-10-15)24-19-20-17(21-22(18)19)12-11-14-7-3-1-4-8-14/h1-13H/b12-11+,16-13-

InChI Key

ZNYLARPEMGASAX-SSLWBDRLSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NN3C(=O)/C(=C/C4=CC=CC=C4)/SC3=N2

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NN3C(=O)C(=CC4=CC=CC=C4)SC3=N2

Origin of Product

United States

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